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Compound of Interest

Compound Name: Nickel;silicon

Cat. No.: B084514 Get Quote

For researchers, scientists, and professionals in nanoelectronics and materials science, the

selection of an appropriate contact material is a critical decision that directly impacts device

performance and scalability. Nickel monosilicide (NiSi) has emerged as a leading candidate for

advanced nanoelectronic devices. This guide provides an objective comparison of NiSi against

other prominent transition metal silicides—Titanium Silicide (TiSi₂), Cobalt Silicide (CoSi₂), and

Platinum Silicide (PtSi)—supported by experimental data and detailed methodologies.

Performance Metrics: A Quantitative Comparison
The suitability of a silicide for nanoelectronic applications is determined by a combination of its

electrical and material properties. Key performance indicators include sheet resistance, contact

resistivity, and thermal stability. The following table summarizes typical experimental values for

these parameters for NiSi, TiSi₂, CoSi₂, and PtSi. It is important to note that these values can

vary depending on the specific fabrication process parameters.
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Property NiSi
TiSi₂ (C54
phase)

CoSi₂ PtSi

Sheet

Resistance

(Ω/sq) for ~50

nm film

4 - 7 3 - 5 4 - 6 8 - 12

Resistivity

(μΩ·cm)
14 - 20[1] 13 - 16[2] 14 - 20[2] 28 - 35[2]

Formation

Temperature (°C)
350 - 550 650 - 850 550 - 700 300 - 500

Thermal Stability

(°C)
~550 - 600 ~850 ~800 ~750[2]

Silicon

Consumption

(nm Si per nm

metal)

~1.8 ~2.3 ~3.6 ~1.3

In-Depth Analysis of Silicide Properties
Nickel Silicide (NiSi) has gained prominence in recent years primarily due to its low formation

temperature, which is compatible with the reduced thermal budgets of advanced CMOS

manufacturing.[3] Its low silicon consumption is another significant advantage, particularly for

the fabrication of ultra-shallow junctions in scaled devices.[1][4] However, the primary drawback

of NiSi is its relatively lower thermal stability compared to TiSi₂ and CoSi₂.[5] Above 600°C,

NiSi can transform into the high-resistivity NiSi₂ phase, leading to device degradation.[5] To

address this, alloying Ni with elements like Platinum (Pt) has been shown to improve its thermal

stability.[6]

Titanium Silicide (TiSi₂) was the industry standard for many years. In its low-resistivity C54

phase, it offers excellent thermal stability and low sheet resistance.[7] However, the formation

of the C54 phase is nucleation-dependent and can be difficult to achieve in narrow silicon lines,

a phenomenon known as the narrow-line effect.[8] This makes TiSi₂ less suitable for highly

scaled devices.
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Cobalt Silicide (CoSi₂) offers a good combination of low resistivity and high thermal stability.[5]

Unlike TiSi₂, it does not suffer from the narrow-line effect.[5] However, CoSi₂ consumes a larger

amount of silicon during its formation, which can be problematic for shallow junctions.[5]

Platinum Silicide (PtSi) is known for its excellent Schottky barrier properties and is often used in

infrared detectors and Schottky barrier MOSFETs. It has a relatively low formation temperature

but a higher resistivity compared to NiSi, TiSi₂, and CoSi₂.[2][3]

Experimental Protocols
To ensure accurate and reproducible benchmarking of these silicides, standardized

experimental protocols are essential. Below are detailed methodologies for key

characterization techniques.

Sheet Resistance Measurement
Objective: To determine the sheet resistance of the silicide thin film.

Apparatus: Four-point probe measurement system.

Procedure:

A silicide thin film is formed on a silicon wafer with a dielectric layer for isolation.

The four-point probe head, consisting of four equally spaced, co-linear tungsten carbide

needles, is brought into contact with the silicide film.

A known DC current is passed through the outer two probes.

The voltage drop across the inner two probes is measured.

The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I) ≈ 4.532 *

(V/I), where V is the measured voltage and I is the applied current.

Measurements are taken at multiple points across the wafer to assess uniformity.

Contact Resistivity Measurement
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Objective: To determine the specific contact resistivity between the silicide and the doped

silicon.

Apparatus: Semiconductor parameter analyzer, probe station.

Methodology: The Transmission Line Model (TLM) is a widely used method.

Procedure:

A specific test pattern, the TLM pattern, is fabricated. This pattern consists of a series of

rectangular silicide contacts of fixed width and varying lengths on a doped silicon region.

The total resistance (R_T) between pairs of adjacent contacts is measured as a function of

the distance (L) between them.

A plot of R_T versus L is generated. The data should fall on a straight line.

The y-intercept of this line gives 2 * R_c, where R_c is the contact resistance.

The specific contact resistivity (ρ_c) is then calculated using the formula: ρ_c = R_c * A_c,

where A_c is the contact area.

Thermal Stability Assessment
Objective: To evaluate the temperature at which the silicide film begins to degrade.

Apparatus: Rapid Thermal Annealing (RTA) system, X-ray Diffractometer (XRD), Scanning

Electron Microscope (SEM), and Atomic Force Microscope (AFM).

Procedure:

A series of identical silicide samples are prepared.

Each sample is subjected to a rapid thermal anneal at a different temperature for a fixed

duration (e.g., 30 seconds) in an inert atmosphere (e.g., N₂). The temperature range should

span from the formation temperature to well above the expected degradation temperature.
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After annealing, the sheet resistance of each sample is measured using a four-point probe. A

sharp increase in sheet resistance indicates film degradation.

The crystalline phase of the silicide at each temperature is determined using XRD. The

appearance of new phases (e.g., NiSi₂) or the disappearance of the desired phase indicates

a phase transformation.

The surface morphology of the annealed films is examined using SEM and AFM to observe

agglomeration or other signs of degradation.

Visualizing Relationships and Workflows
To better understand the interplay of properties and the experimental processes, the following

diagrams are provided.
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Caption: Interplay of silicide properties and device performance.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b084514?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fabrication

Characterization

Si Wafer Cleaning

Metal Deposition
(e.g., Sputtering)

First Rapid Thermal Anneal (RTA)
(Silicide Formation)

Selective Wet Etch
(Remove unreacted metal)

Second Rapid Thermal Anneal (RTA)
(Phase Stabilization)

Sheet Resistance
(4-Point Probe)

Contact Resistivity
(TLM)

Phase Identification
(XRD)

Morphology
(SEM/AFM)

Click to download full resolution via product page

Caption: Standardized workflow for silicide fabrication and characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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